molecular formula C12H15NO4 B8355986 2-(3,4-Dimethoxyphenyl)morpholin-5-one

2-(3,4-Dimethoxyphenyl)morpholin-5-one

Cat. No.: B8355986
M. Wt: 237.25 g/mol
InChI Key: KJEKJMCYWRWOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)morpholin-5-one is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C12H15NO4/c1-15-9-4-3-8(5-10(9)16-2)11-6-13-12(14)7-17-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)

InChI Key

KJEKJMCYWRWOTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)CO2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-chloroacetamido)-1-(3,4-dimethoxyphenyl)ethanol (3.30 g, 12.06 mM) and potassium hydroxide (2.98 g, 45.21 mM) in ethanol (300 ml) heated to reflux for one night. Water was added into the reaction solution, the solution was extracted with methylene chloride, the extract was dried over anhydrous sodium sulfate, then the solvent was evaporated in vacuo to obtain a crude product as a brown solid. The crude product was purified by flash chromatography (SiO2; eluted by gradient of range from ethyl acetate to 4% methanol/ethyl acetate), to obtain the above-described compound 1.47 g (yield 51.4%) as a light yellow solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51.4%

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